molecular formula C11H21O7P B14550558 3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate CAS No. 61715-65-9

3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate

Cat. No.: B14550558
CAS No.: 61715-65-9
M. Wt: 296.25 g/mol
InChI Key: WOLXNBROLXHXIV-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate is an organic compound that features a phosphoryl group and two propanoate groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate typically involves the reaction of a phosphorylating agent with a suitable propane derivative. One common method is the reaction of dimethyl phosphite with 1,1-dipropanoate propane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphates.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The propanoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphates.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or other substituted derivatives.

Scientific Research Applications

3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1,1-propane diyl bis(phosphonic acid)
  • 1,1’- (propane-1,3-diyl)-bis (3-methyl-1H-imidazolium-1-yl) dihexafluorophosphate
  • 2-(Decanoyloxy)propane-1,3-diyl dioctanoate

Uniqueness

3-(Dimethoxyphosphoryl)propane-1,1-diyl dipropanoate is unique due to its specific combination of a phosphoryl group and two propanoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

61715-65-9

Molecular Formula

C11H21O7P

Molecular Weight

296.25 g/mol

IUPAC Name

(3-dimethoxyphosphoryl-1-propanoyloxypropyl) propanoate

InChI

InChI=1S/C11H21O7P/c1-5-9(12)17-11(18-10(13)6-2)7-8-19(14,15-3)16-4/h11H,5-8H2,1-4H3

InChI Key

WOLXNBROLXHXIV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(CCP(=O)(OC)OC)OC(=O)CC

Origin of Product

United States

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